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Compound of Interest

Compound Name: 4-methylbenzoic acid butyl ester

Cat. No.: B105922

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for 4-methylbenzoic acid butyl ester. The
information is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis.

Summary of Spectroscopic Data

The following tables summarize the key *H NMR, 3C NMR, and IR spectroscopic data for 4-
methylbenzoic acid butyl ester.

Table 1: *H NMR Data for 4-Methylbenzoic Acid Butyl
Ester
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

Aromatic (ortho
7.95 d 8.0 2H

to -COO)

Aromatic (meta
7.24 d 8.0 2H

to -COO0)
4.33 t 6.4 2H -OCHz-
2.40 S - 3H Ar-CHs
1.78 - 1.63 m - 2H -OCH2CH2-
152-1.41 m - 2H -CH2CHs
1.01-0.94 m - 3H -CH2CHs

d: doublet, t: triplet, s: singlet, m: multiplet

Table 2: *C NMR Data for 4-Methylbenzoic Acid Butyl

Ester[1]
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Chemical Shift (8) ppm Assignment

166.7 C=0 (Ester)

143.4 Aromatic (quaternary, C-CHs)
129.5 Aromatic (CH, ortho to -COOQ)
129.0 Aromatic (CH, meta to -COO)
127.8 Aromatic (quaternary, C-COO)
64.6 -OCHz2-

30.8 -OCH2CH:-

21.6 Ar-CHs

19.2 -CH2CHs

13.7 -CH2CHs

Table 3: Predicted Infrared (IR) Absorption Data for 4-
Methylbenzoic Acid Butyl Ester

Wavenumber (cm~?) Intensity Assignment

~3050-3000 Medium-Weak Aromatic C-H Stretch

~2960-2850 Medium-Strong Alkyl C-H Stretch

~1720 Strong C=0 (Ester) Stretch

~1610 & ~1510 Medium-Weak Aromatic C=C Stretch

1270 Strong Ester C-O .Stretch
(asymmetric)

~1100 Strong Ester C-O Stretch (symmetric)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
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The *H and 3C NMR spectra were acquired on a 200 MHz spectrometer. The sample of 4-
methylbenzoic acid butyl ester was dissolved in deuterated chloroform (CDCIs), which also
served as the internal standard. Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS). For the *H NMR spectrum, multiplicities are denoted as singlet (s),
doublet (d), triplet (t), and multiplet (m), with coupling constants (J) reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
A small amount of neat liquid 4-methylbenzoic acid butyl ester is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. The sample
is then placed in the path of the IR beam, and the resulting spectrum of absorbance or
transmittance versus wavenumber (in cm~1) is recorded.

Visualizations

The following diagrams illustrate the chemical structure of 4-methylbenzoic acid butyl ester
and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of 4-methylbenzoic acid butyl ester.
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Caption: Workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylbenzoic Acid Butyl
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105922#spectroscopic-data-for-4-methylbenzoic-

acid-butyl-ester-nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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